molecular formula C8H4F2O2 B14737255 Benzene-1,3-dicarbonyl difluoride CAS No. 5310-45-2

Benzene-1,3-dicarbonyl difluoride

Cat. No.: B14737255
CAS No.: 5310-45-2
M. Wt: 170.11 g/mol
InChI Key: MMIBBBCIWMMQGZ-UHFFFAOYSA-N
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Description

Benzene-1,3-dicarbonyl difluoride is an organic compound characterized by the presence of two carbonyl groups (C=O) and two fluorine atoms attached to a benzene ring. This compound is part of the broader class of 1,3-dicarbonyl compounds, which are known for their unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzene-1,3-dicarbonyl difluoride typically involves the fluorination of benzene-1,3-dicarboxylic acid or its derivatives. One common method is the reaction of benzene-1,3-dicarboxylic acid with thionyl chloride to form benzene-1,3-dicarbonyl chloride, followed by fluorination using a fluorinating agent such as hydrogen fluoride or a fluorinating reagent like diethylaminosulfur trifluoride (DAST) .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive and corrosive nature of fluorinating agents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Benzene-1,3-dicarbonyl difluoride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can replace the fluorine atoms in the presence of suitable catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzene-1,3-dicarboxylic acid, while reduction can produce benzene-1,3-diol.

Scientific Research Applications

Benzene-1,3-dicarbonyl difluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which benzene-1,3-dicarbonyl difluoride exerts its effects involves the interaction of its carbonyl and fluorine groups with various molecular targets. The carbonyl groups can participate in nucleophilic addition and substitution reactions, while the fluorine atoms can influence the compound’s reactivity and stability. These interactions can affect molecular pathways and biological processes, making the compound useful in various applications .

Comparison with Similar Compounds

    Benzene-1,3-dicarboxylic acid: Similar structure but with carboxyl groups instead of carbonyl difluoride.

    Benzene-1,3-dicarbonyl chloride: Chlorine atoms instead of fluorine atoms.

    1,3-Diketones: Compounds with two carbonyl groups separated by a single carbon atom.

Uniqueness: Benzene-1,3-dicarbonyl difluoride is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased reactivity and stability. This makes it particularly valuable in applications requiring high-performance materials and reagents .

Properties

CAS No.

5310-45-2

Molecular Formula

C8H4F2O2

Molecular Weight

170.11 g/mol

IUPAC Name

benzene-1,3-dicarbonyl fluoride

InChI

InChI=1S/C8H4F2O2/c9-7(11)5-2-1-3-6(4-5)8(10)12/h1-4H

InChI Key

MMIBBBCIWMMQGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)F)C(=O)F

Origin of Product

United States

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